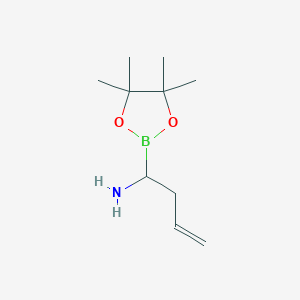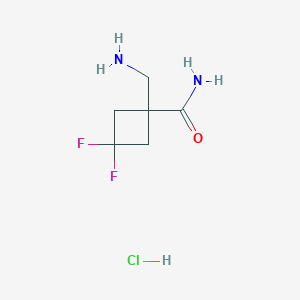
1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group, two fluorine atoms on a cyclobutane ring, and a carboxamide group, all of which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclobutane derivative with aminomethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives
Applications De Recherche Scientifique
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(aminomethyl)-3,3-difluorocyclopentane-1-carboxamide hydrochloride
- 1-(aminomethyl)-3,3-difluorocyclohexane-1-carboxamide hydrochloride
- 1-(aminomethyl)-3,3-difluorocycloheptane-1-carboxamide hydrochloride
Uniqueness
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The presence of two fluorine atoms further enhances its chemical stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H11ClF2N2O |
|---|---|
Poids moléculaire |
200.61 g/mol |
Nom IUPAC |
1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10F2N2O.ClH/c7-6(8)1-5(2-6,3-9)4(10)11;/h1-3,9H2,(H2,10,11);1H |
Clé InChI |
JRCVYQCIPWEWAN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(CN)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



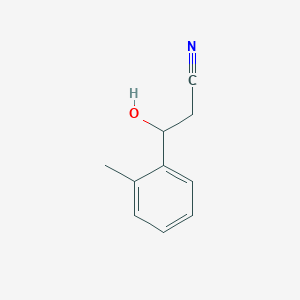

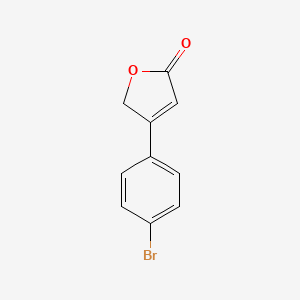

![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
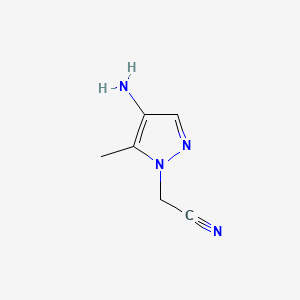
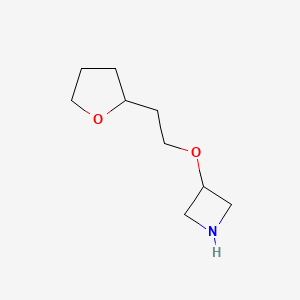
![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
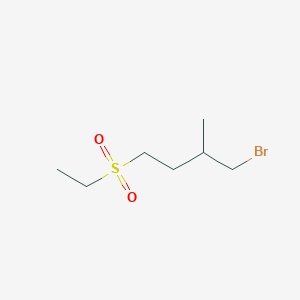
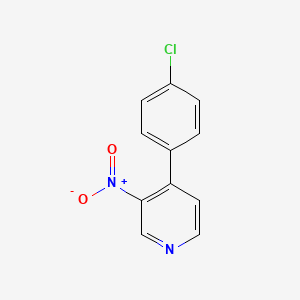
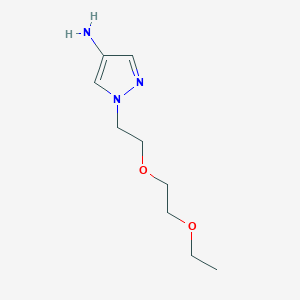
aminehydrochloride](/img/structure/B15326423.png)
